

Milademetan low-dose cytarabine venetoclax clinical trial

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Compound Focus: Milademetan tosylate hydrate

CAS No.: 2095625-97-9

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Clinical Trial Overview & Efficacy Data

This section summarizes the design and key outcomes of the phase I clinical trial (NCT03634228) investigating milademetan in combination with LDAC ± venetoclax [1] [2] [3].

Table 1: Clinical Trial Design

Trial Aspect	Description
ClinicalTrials.gov ID	NCT03634228 [1]
Phase	I/II (Phase II expansion was not conducted) [3]
Study Population	Adults with TP53 wild-type AML (Relapsed/Refractory or Newly Diagnosed unfit) [1]
Treatment Arms	Milademetan + LDAC ± Venetoclax [1]
Primary Objectives	Safety, Tolerability, and Determination of Recommended Phase II Dose [1]

Table 2: Patient Baseline Characteristics (N=16)

Characteristic	Value
Median Age (Range)	70 years (23 - 80) [1]
Patient Status	14 R/R AML, 2 Newly Diagnosed treated secondary AML [1]
Median Prior Lines of Therapy (Range)	3 (1 - 7) [1]
Prior Venetoclax Exposure	13 (93% of R/R patients) [1]
Prior Allogeneic SCT	6 (38%) [1]

Table 3: Efficacy and Safety Outcomes

Outcome Measure	Result
Overall Response Rate (ORR)	13% (2 patients) [1] [2]
Type of Response	Complete Remission with incomplete hematological recovery (CRh) [1]
Median Treatment Cycles (Range)	1 (1 - 4) [1]
Most Common AEs	Gastrointestinal toxicities (Nausea, Diarrhea) [1] [3]
Grade ≥ 3 Gastrointestinal Toxicity	50% of patients [2]
Dose-Limiting Toxicity (DLT)	Grade 3-4 Diarrhea [3]

Detailed Experimental Protocols

The trial incorporated comprehensive methodologies for patient monitoring and correlative analysis to understand the mechanisms of response and resistance [1].

Table 4: Key Experimental Methodologies

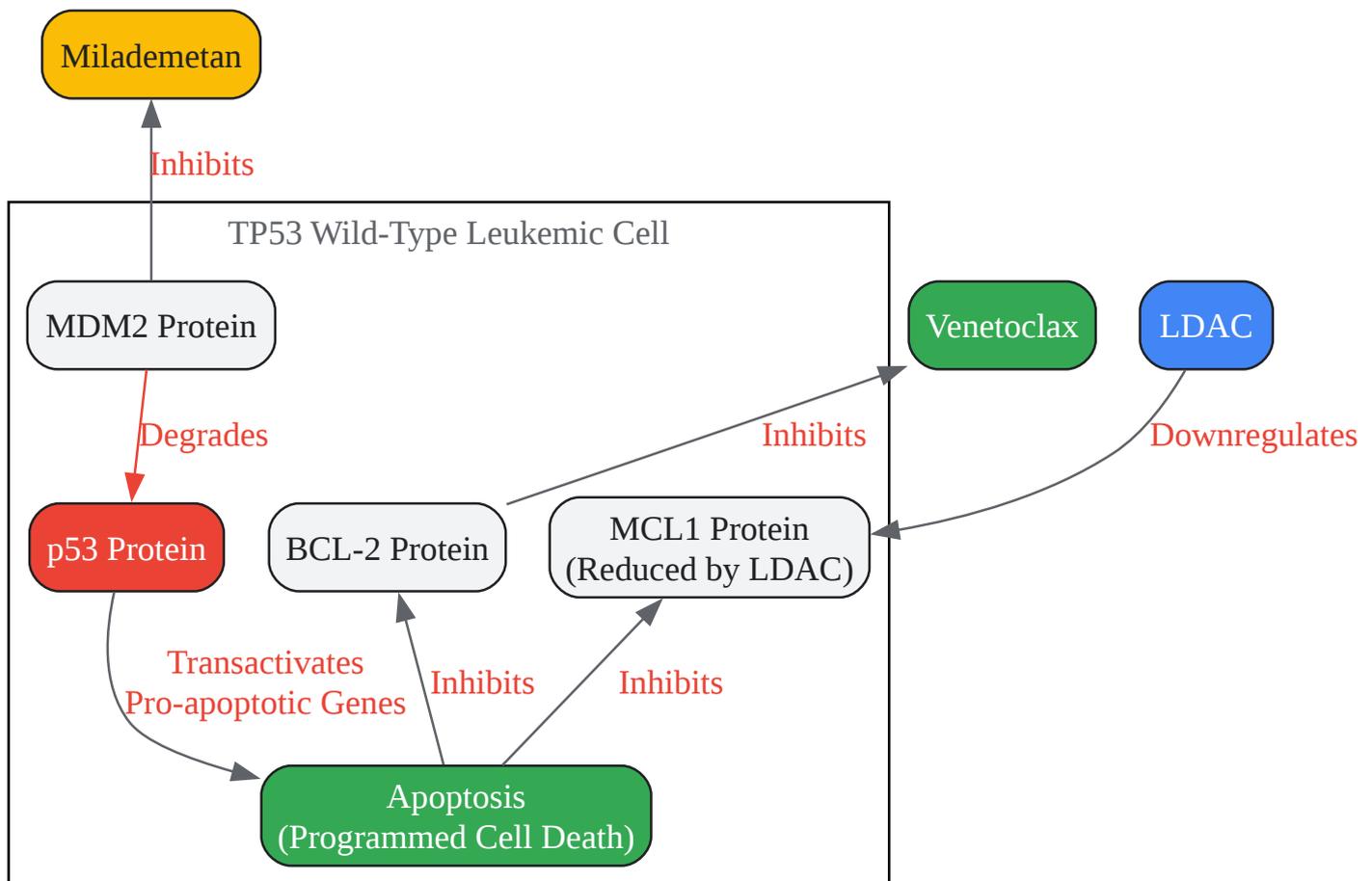
Method	Application & Details
Patient Selection & Therapy	Patients were adults (≥ 18 years) with TP53 wild-type AML. The phase I portion used a 3 + 3 Bayesian design to determine the recommended dose. Milademetan was administered orally on specified days in 28-day cycles alongside subcutaneous LDAC (days 1-10) with or without daily venetoclax [1] [3].
Response & Toxicity Assessment	Treatment responses were assessed using European LeukemiaNet (ELN) 2017 criteria. Toxicity was graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE), version 5 [1] [3].
Correlative Analysis (CyTOF)	Bone marrow and peripheral blood samples were collected at baseline and end of cycle 1. Cells were analyzed using a 51-parameter, leukemia-focused panel via Cytometry by Time-of-Flight (CyTOF). This allowed for single-cell proteomic profiling to investigate signaling pathways and apoptotic molecules [1].
p53 Status Confirmation	TP53 wild-type status was a key enrollment criterion, confirmed via next-generation sequencing. p53 protein expression was also evaluated in available bone marrow specimens using immunohistochemistry (IHC) [1] [3].

Mechanistic Insights & Correlative Analysis

The correlative CyTOF analysis provided deep insights into the functional mechanisms of the treatment combination [1] [2].

- **Responders** showed a therapy-induced reduction of the pro-survival protein **MCL1** and the RNA-binding protein **YTHDF2** in leukemia cells, which likely potentiated cell death.
- CD34+ leukemia blasts with high **BCL-2** expression were eliminated after therapy in responding patients.
- An **immune-rich microenvironment** was also associated with a positive treatment response.

The following diagram illustrates the proposed mechanism of action of the three-drug combination at the cellular level.



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Application Notes for Research & Development

- **Patient Selection is Critical:** The trial enrolled a heavily pre-treated population, with 93% of R/R patients having prior venetoclax exposure, which may have contributed to the modest 13% response rate [1]. Future studies might show greater efficacy in less pre-treated, newly diagnosed patient cohorts.
- **Toxicity Management is Key:** The high rate of significant gastrointestinal toxicity (50% of patients experienced grade ≥ 3 events) necessitates proactive management and dose modification strategies in future protocol designs [1] [2].
- **Leverage Predictive Biomarkers:** The correlative analysis suggests that **reductions in MCL1 and YTHDF2** could serve as potential predictive biomarkers of response. Incorporating these measurements in future trials could help identify patients most likely to benefit from this combination therapy [1] [2].

- **Understand Mechanisms of Resistance:** The acquisition of TP53 mutations post-therapy in one patient and the baseline abundance of anti-apoptotic proteins highlight key resistance mechanisms. Targeting multiple apoptotic pathway components simultaneously may be necessary to overcome resistance [3].

Conclusion

The phase I study demonstrates that the combination of milademetan, LDAC, and venetoclax is feasible but has limited efficacy and significant gastrointestinal toxicity in a heavily pre-treated R/R AML population [1] [3]. The translational Correlative analysis provides a strong rationale for future research, suggesting that response is linked to the disruption of specific survival pathways in leukemia cells, including the reduction of MCL1 and YTHDF2 [1] [2].

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To cite this document: Smolecule. [Milademetan low-dose cytarabine venetoclax clinical trial].

Smolecule, [2026]. [Online PDF]. Available at:

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